3-(4-Nitrophenyl)indolin-2-one

Catalog No.
S12307832
CAS No.
M.F
C14H10N2O3
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitrophenyl)indolin-2-one

Product Name

3-(4-Nitrophenyl)indolin-2-one

IUPAC Name

3-(4-nitrophenyl)-1,3-dihydroindol-2-one

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C14H10N2O3/c17-14-13(11-3-1-2-4-12(11)15-14)9-5-7-10(8-6-9)16(18)19/h1-8,13H,(H,15,17)

InChI Key

VPKORSVNLUCZHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]

3-(4-Nitrophenyl)indolin-2-one is a compound characterized by the presence of an indoline core substituted with a nitrophenyl group at the 3-position. This structure combines both the indole and carbonyl functionalities, making it a member of the indolinone family. The compound exhibits significant interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • Electrophilic Aromatic Substitution: The nitro group can facilitate electrophilic substitution on the aromatic ring.
  • Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones, leading to derivatives with extended conjugation.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and biological activity.

Research indicates that 3-(4-Nitrophenyl)indolin-2-one exhibits notable biological activities, particularly in anti-cancer and anti-inflammatory domains. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, demonstrating its potential as a therapeutic agent. For instance, compounds with similar structures have shown cytotoxic effects against human cancer cell lines such as MCF7 and HCT116 .

Several methods have been developed for synthesizing 3-(4-Nitrophenyl)indolin-2-one:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with a ketone or aldehyde, yielding indole derivatives.
  • Knoevenagel Condensation: The reaction between indoline and 4-nitrobenzaldehyde under basic conditions can produce 3-(4-Nitrophenyl)indolin-2-one with good yields .
  • Multi-component Reactions: Recent advancements include one-pot multi-component reactions that streamline the synthesis process, enhancing efficiency while maintaining yields .

The unique structure of 3-(4-Nitrophenyl)indolin-2-one makes it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing anti-cancer drugs.
  • Material Science: The compound's electronic properties may find applications in organic electronics or as dyes.
  • Research: It serves as a valuable intermediate in synthetic organic chemistry for creating more complex molecules.

Interaction studies using molecular docking techniques have shown that 3-(4-Nitrophenyl)indolin-2-one can effectively bind to specific biological targets, mimicking interactions observed in known inhibitors. These studies reveal how the compound engages in hydrogen bonding and hydrophobic interactions with target proteins, which is crucial for understanding its mechanism of action .

Several compounds share structural similarities with 3-(4-Nitrophenyl)indolin-2-one, each exhibiting unique properties:

Compound NameStructure TypeNotable Activity
3-(4-Chlorophenyl)indolin-2-oneIndolinone derivativeAnticancer activity against MCF7 cells
1H-Indole-3-carboxylic acidIndole derivativeAnti-inflammatory properties
3-(Phenyl)indolin-2-oneIndolinone derivativeAntimicrobial activity

Uniqueness

3-(4-Nitrophenyl)indolin-2-one stands out due to the presence of the nitro group, which enhances its electrophilic character and potential for biological activity compared to other indolinone derivatives lacking such substituents.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.06914219 g/mol

Monoisotopic Mass

254.06914219 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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